molecular formula C16H31BF4N2 B1463542 1-Dodecyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-59-7

1-Dodecyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B1463542
CAS No.: 244193-59-7
M. Wt: 338.2 g/mol
InChI Key: DXBLSHGDRZIBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-dodecyl-3-methylimidazolium tetrafluoroborate is an organic tetrafluoroborate salt in which the cationic component is 1-dodecyl-3-methylimidazolium. It contains a 1-dodecyl-3-methylimidazolium.

Biochemical Analysis

Biochemical Properties

1-Dodecyl-3-methylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a co-solvent, enhancing the solubility of hydrophobic substrates and thereby facilitating enzymatic reactions. Additionally, it can stabilize proteins by forming ionic interactions with amino acid residues, which can prevent denaturation and maintain enzymatic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is known for its high stability under various conditions, which makes it suitable for long-term studies. Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration. Long-term exposure to this compound has been shown to affect cellular processes, including cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote survival. At high doses, it can induce toxic effects, including oxidative stress and inflammation. Studies have shown that there is a threshold effect, where the beneficial effects are observed at low concentrations, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For instance, it can enhance the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signal transduction and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLSHGDRZIBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049253
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-59-7
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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